5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid
CAS No.: 2287310-69-2
Cat. No.: VC4917818
Molecular Formula: C13H21NO5
Molecular Weight: 271.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287310-69-2 |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.313 |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9(10(15)16)18-8-13(14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16) |
| Standard InChI Key | BFPZFWCCXIOPSM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(OCC12CCC2)C(=O)O |
Introduction
Chemical Identification and Structural Analysis
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 5-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid, reflecting its spirocyclic skeleton and substituent positions . The tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom at position 5, while the carboxylic acid resides at position 7. Common synonyms include:
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5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid
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2287310-69-2 (CAS Registry Number)
Molecular Formula and Weight
The molecular formula is C₁₃H₂₁NO₅, with a calculated molecular weight of 271.31 g/mol . This matches the mass of the Boc-protected spirocyclic carboxylic acid, as confirmed by PubChem’s computational tools .
Structural Features
The compound’s spiro[3.5]nonane core consists of two fused rings: a piperidine-like six-membered ring and a cyclopropane ring. Key structural elements include:
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8-Oxa: An oxygen atom in the eight-membered ring.
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5-Aza: A nitrogen atom at position 5, protected by the Boc group.
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7-Carboxylic Acid: A carboxylic acid substituent at position 7, enabling further functionalization .
The SMILES string CC(C)(C)OC(=O)N1CC(OCC12CCC2)C(=O)O illustrates connectivity, while the InChIKey BFPZFWCCXIOPSM-UHFFFAOYSA-N provides a unique identifier for database searches .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 271.31 g/mol | |
| CAS Registry Number | 2287310-69-2 | |
| EC Number | 871-772-1 | |
| Predicted Solubility | Moderate in polar solvents | |
| Stability | Stable under inert conditions |
The carboxylic acid group confers moderate polarity, suggesting solubility in methanol or chloroform, while the Boc group enhances stability during synthetic manipulations .
Applications and Research Findings
Pharmaceutical Intermediate
Spirocyclic compounds are prized in drug discovery for their conformational rigidity, which improves target binding. This molecule’s Boc group serves as a temporary amine protector, enabling selective reactions at the carboxylic acid site . Potential applications include:
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Peptide Mimetics: Rigid spiro scaffolds mimic peptide turn structures.
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Enzyme Inhibitors: The carboxylic acid may coordinate metal ions in active sites.
Material Science
The compound’s stability and functional groups make it a candidate for designing specialty polymers or ligands for metal-organic frameworks (MOFs).
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315: Skin irritation | Wear gloves and protective clothing | |
| H319: Eye irritation | Use eye protection |
Handling requires standard laboratory precautions, including ventilation and avoidance of dust formation .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[...] | 1251009-59-2 | Carboxylic acid at position 5 |
| tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 | Ketone group instead of carboxylic acid |
Structural variations significantly alter reactivity and applications. For instance, the ketone in the latter compound facilitates nucleophilic additions, whereas the carboxylic acid in the target compound supports amide bond formation .
Future Perspectives
Further research should explore:
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Biological Activity Screening: Testing against kinase or protease targets.
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Derivatization Studies: Modifying the carboxylic acid to esters or amides.
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Scalable Synthesis: Developing cost-effective routes for industrial production.
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